disodium;naphthalen-2-yl hydrogen phosphate
Description
Structure
2D Structure
Properties
CAS No. |
31681-98-8 |
|---|---|
Molecular Formula |
C10H8Na2O4P+ |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
disodium;naphthalen-2-yl hydrogen phosphate |
InChI |
InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-1 |
InChI Key |
HZCLXKFIXXQHKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Na+].[Na+] |
Other CAS No. |
31681-98-8 |
Pictograms |
Irritant |
Related CAS |
13095-41-5 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Naphthalen 2 Yl Phosphate Systems
Established Synthetic Routes for Sodium Naphthalen-2-yl Phosphate (B84403)
The synthesis of sodium naphthalen-2-yl phosphate originates from naphthalene (B1677914), a readily available aromatic hydrocarbon. The process is a multi-step chemical transformation that first involves the formation of an intermediate, 2-naphthol (B1666908) (beta-naphthol), which is then phosphorylated.
The primary route to sodium naphthalen-2-yl phosphate begins with the sulfonation of naphthalene. In this initial step, naphthalene is reacted with concentrated sulfuric acid. The temperature of this reaction is a critical factor; at approximately 165°C, the major product is naphthalene-2-sulfonic acid. youtube.com This isomer is the desired precursor for the subsequent steps.
Following sulfonation, the naphthalene-2-sulfonic acid is neutralized to form its sodium salt, sodium naphthalene-2-sulfonate (B94788). youtube.com This is often achieved by adding sodium bicarbonate or a similar base until the acid is neutralized. youtube.comyoutube.com The sodium salt can then be precipitated from the solution, often aided by the addition of sodium chloride, which reduces its solubility through the common-ion effect. youtube.comyoutube.comyoutube.com
The crucial next stage is the alkali fusion of sodium naphthalene-2-sulfonate to produce sodium 2-naphthoxide. This is typically carried out by heating the sulfonate with molten potassium hydroxide (B78521) or sodium hydroxide at high temperatures, in the range of 300-310°C. youtube.comyoutube.com The resulting naphthoxide is then acidified to yield 2-naphthol. youtube.com
The final step is the phosphorylation of 2-naphthol to give sodium naphthalen-2-yl phosphate. This involves a reaction between 2-naphthol and a suitable phosphorylating agent. While direct synthesis details for this specific phosphorylation are not extensively documented in the provided results, general phosphorylation methods involve reacting an alcohol (like 2-naphthol) with a phosphorus oxychloride or a similar reagent, followed by hydrolysis and neutralization with a sodium base to form the sodium salt.
Table 1: Key Reactions in the Synthesis of 2-Naphthol from Naphthalene
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| Sulfonation | Naphthalene, Concentrated Sulfuric Acid | ~165°C | Naphthalene-2-sulfonic acid |
| Neutralization | Naphthalene-2-sulfonic acid, Sodium Bicarbonate | Aqueous solution | Sodium naphthalene-2-sulfonate |
| Alkali Fusion | Sodium naphthalene-2-sulfonate, Potassium Hydroxide | 300-310°C | Potassium 2-naphthoxide |
The efficiency of synthesizing sodium naphthalen-2-yl phosphate is highly dependent on the optimization of each synthetic step. For the sulfonation of naphthalene, controlling the temperature is paramount to ensure the preferential formation of the 2-sulfonic acid isomer over the 1-sulfonic acid.
In the synthesis of related compounds, such as 1-amidoalkyl-2-naphthols which use 2-naphthol as a starting material, reaction conditions like the choice of solvent have been studied. researchgate.net It has been found that solvent-free conditions can sometimes provide the best yields and shortest reaction times. researchgate.net While polar solvents may lead to lower yields, non-polar solvents can inhibit the reaction entirely. researchgate.net
For the phosphorylation step, the choice of the phosphorylating agent is critical. In the broader context of phosphate synthesis, such as for glucose 1-phosphate, sodium tripolyphosphate has been used as a phosphorus acylating agent. tubitak.gov.tr The optimization of such a reaction can be systematically approached using methodologies like the response surface methodology to evaluate the effects of reaction temperature, molar ratios of reactants, and catalyst amounts. tubitak.gov.tr
Table 2: Factors for Optimization in Naphthyl Phosphate Synthesis
| Parameter | Variable | Desired Outcome |
|---|---|---|
| Reaction Solvent | Different polar and non-polar solvents; solvent-free | Higher yield, shorter reaction time researchgate.net |
| Molar Ratio | Ratio of naphthalene to sulfuric acid; ratio of 2-naphthol to phosphorylating agent | Maximized conversion of starting material |
| Temperature | Temperature for sulfonation and alkali fusion | Control of isomer formation, reaction rate |
| Catalyst | Presence and amount of catalyst in phosphorylation | Increased reaction rate and yield tubitak.gov.tr |
| Purification | Recrystallization solvent and conditions | High purity of intermediates and final product youtube.com |
On an industrial scale, the synthesis of 2-naphthol, the precursor to sodium naphthalen-2-yl phosphate, involves several key processes including sulfonation, hydrolysis, naphthalene blowing, neutralization, cooling, and separation. google.com A significant challenge in the industrial sulfonation process is the efficient use of sulfuric acid and managing the resulting acidic waste stream. google.com
An improved industrial process for preparing sodium 2-naphthalenesulfonate involves the addition of an assistant, such as anhydrous sodium sulfate, during the sulfonation step. google.com This has been shown to increase the utilization of sulfuric acid and the rate of naphthalene sulfonation. google.com Consequently, this reduces the total acidity of the sulfonated material, which in turn decreases the amount of neutralizing mother liquor generated and minimizes the loss of the desired sodium naphthalenesulfonate. google.com
The main reactions at an industrial scale include the sulfonation of naphthalene, the neutralization of the resulting sulfonic acid, and the alkali fusion to form sodium 2-naphthoxide. google.com Side reactions, such as the hydrolysis of 1-naphthalene sulfonic acid back to naphthalene, also need to be managed. google.com The entire process is designed to maximize the yield and quality of the final product while minimizing production costs and environmental impact from effluent. google.com
Challenges in industrial production include handling corrosive reagents like sulfuric acid and molten alkali at high temperatures, managing energy consumption, and dealing with the separation and purification of intermediates and the final product on a large scale.
Derivatization Strategies for Naphthalene-2-yl Phosphates
Naphthalene-2-yl phosphates can be chemically modified to create a variety of derivatives with potentially new properties. These modifications can be targeted at either the naphthalene ring system or the phosphate group.
The naphthalene core of naphthalen-2-yl phosphate offers several positions for the introduction of new functional groups. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be used to add substituents to the naphthalene ring, although the directing effects of the phosphate group would need to be considered.
The synthesis of naphthalene-substituted triazole spirodienones demonstrates a strategy where a naphthalene moiety is incorporated into a more complex molecular structure. nih.gov This suggests that the naphthalene ring can act as a building block for the synthesis of more elaborate compounds. nih.gov Visible-light-mediated cycloaddition reactions have also been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, indicating that photochemical methods can be employed to construct new ring systems fused to the naphthalene core. researchgate.net Such strategies could potentially be adapted to modify the naphthalene part of naphthalen-2-yl phosphate.
The phosphate group itself is a versatile functional group that can undergo various chemical transformations. The oxygen atoms of the phosphate can be classified as either bridging (linking phosphorus to the naphthalene ring) or non-bridging. ucsd.edu
One common modification is the formation of phosphate esters. The non-bridging oxygen atoms of the phosphate can be alkylated to form phosphate diesters or triesters. In the context of nucleoside chemistry, H-phosphonates are O-acylated in the presence of weak bases like pyridine. umich.edu Similar strategies could be employed for naphthalen-2-yl phosphate.
The phosphate group can also act as a leaving group in nucleophilic substitution reactions. youtube.com This property is fundamental in many biochemical processes and could be exploited in the synthetic chemistry of naphthalen-2-yl phosphates to introduce new functionalities at the 2-position of the naphthalene ring by displacing the phosphate group. youtube.com Furthermore, the phosphate moiety can be converted into other phosphorus-containing groups, such as thiophosphates or phosphoramidates, by reacting it with appropriate reagents. These modifications would alter the electronic and steric properties of the phosphate group, potentially leading to new chemical reactivity and applications.
Catalytic Approaches in Phosphate Synthesis (e.g., Copper(I)-Catalyzed Reactions)
The formation of the aryl phosphate ester bond in compounds like naphthalen-2-yl phosphate can be efficiently achieved through catalytic methods, which offer milder conditions and broader functional group tolerance compared to traditional approaches that often rely on hazardous reagents like phosphorus chlorides. Copper(I)-catalyzed reactions have emerged as a particularly effective strategy for this purpose.
One prominent method involves the copper-catalyzed oxygen-arylation of dialkyl phosphonates using diaryliodonium salts. acs.org This process is believed to proceed through a highly electrophilic aryl-Cu(III) intermediate, which then undergoes reductive elimination to form the new C-O bond and regenerate the Cu(I) catalyst. acs.org This methodology provides direct access to mixed alkyl aryl phosphates with high yields and excellent selectivity. acs.org
Another innovative copper-catalyzed approach utilizes diphenylphosphoryl azide (B81097) (DPPA) as a novel phosphorylating agent. victoria.ac.nz In this one-pot protocol, a wide range of alcohols can be combined with DPPA in the presence of a copper catalyst under exceptionally mild conditions. The reaction proceeds through an unexpected cleavage of the P-N bond, making it a practical and scalable alternative for accessing diverse phosphate esters. victoria.ac.nz These catalytic systems represent a significant improvement, avoiding the use of toxic reagents and operating under gentle conditions. acs.org
Interactive Table 1: Representative Copper-Catalyzed Aryl Phosphate Synthesis
| Catalyst/Reagents | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(I) catalyst | Dialkyl phosphonates, Diaryliodonium salts | Mixed Alkyl Aryl Phosphonates | Mild conditions, high yield, near-perfect selectivity, avoids toxic reagents. | acs.org |
| Copper catalyst | Diphenylphosphoryl azide (DPPA), Aliphatic alcohols | Aryl/Alkyl Mixed Phosphates | Mild conditions, one-pot protocol, novel P-N bond cleavage, broad functional group compatibility. | victoria.ac.nz |
| Copper catalyst | Aryl sulfonyl chlorides, H-phosphonates | S-Aryl Phosphorothioates | High efficiency, base-free conditions, uses commercially available starting materials. (Related S-P bond formation) | nih.gov |
Reaction Mechanisms and Pathways
The reactivity of naphthalen-2-yl phosphate is largely defined by the chemistry of the phosphate ester group and the aromatic naphthalene core. Its breakdown and transformation are dictated by mechanisms such as hydrolysis, oxidation, reduction, and substitution.
The hydrolysis of phosphate esters is a fundamental reaction with significant biological implications. The mechanism for a phosphomonoester like naphthalen-2-yl phosphate typically involves nucleophilic attack by a water molecule at the electrophilic phosphorus center. youtube.com This process can be catalyzed by acids or bases. The rate of hydrolysis is highly dependent on pH. For instance, the spontaneous hydrolysis of phosphate monoester dianions is exceedingly slow, with the uncatalyzed reaction having a half-life estimated to be in the trillions of years at 25°C. nih.gov
Enzymatic hydrolysis offers a dramatically accelerated alternative to chemical hydrolysis. Phosphatase enzymes are exceptionally proficient catalysts that can enhance the rate of phosphate ester cleavage by many orders of magnitude. nih.govnih.gov For example, studies on organophosphate insecticides like parathion (B1678463) have shown that enzymatic hydrolysis can be over 2,400 times faster than chemical hydrolysis with 0.1 N sodium hydroxide. nih.govnih.gov These enzymes, known as phosphotriesterases or phosphatases, operate through specific mechanisms, often involving an active-site nucleophile (like cysteine or serine) that attacks the phosphorus atom to form a phosphorylated enzyme intermediate. epa.govlibretexts.org This intermediate is subsequently hydrolyzed by water to release the phosphate and regenerate the enzyme. libretexts.org The optimal conditions for these enzymes vary, with many exhibiting maximum activity at pH values between 8.5 and 9.5 and temperatures around 35°C. asm.org
Interactive Table 2: Comparison of Chemical vs. Enzymatic Hydrolysis of Organophosphates
| Compound | Hydrolysis Method | Rate | pH Optimum | Temperature | Reference |
|---|---|---|---|---|---|
| Parathion | Chemical (0.1 N NaOH) | Slower reference rate | - | 40°C | nih.govnih.gov |
| Parathion | Enzymatic (Crude cell extract) | 416 nmol/min per mg protein (2,450x faster) | 8.5 - 9.5 | 35°C | nih.govnih.govasm.org |
| Various Organophosphates | Enzymatic (Crude cell extract) | 12 to 1,360 nmol/min per mg protein | 8.5 - 9.5 | 35°C | nih.govasm.org |
The naphthalen-2-yl phosphate molecule possesses two main sites for redox and substitution reactions: the pentavalent phosphorus center and the aromatic naphthalene ring system.
Oxidation and Reduction: The phosphorus atom in a phosphate ester is in the +5 oxidation state, its highest possible state. libretexts.org Therefore, it is generally resistant to further oxidation. The naphthalene ring, however, can be oxidized. Depending on the reagents, such as potassium permanganate (B83412) or chromium compounds, naphthalene can be oxidized to products like phthalic anhydride. researchgate.net It is plausible that the naphthalene ring of the phosphate ester could undergo similar transformations, provided the conditions are controlled to avoid hydrolysis of the phosphate group.
Conversely, the naphthalene ring is susceptible to reduction. Catalytic hydrogenation or chemical reduction can convert the naphthalene moiety into tetralin (1,2,3,4-tetrahydronaphthalene) or decalin derivatives. researchgate.net The sodium salt of the naphthalene radical anion, sodium naphthalenide, is a powerful reducing agent itself, formed by reacting naphthalene with sodium metal in an ethereal solvent. wikipedia.org The phosphate group is generally stable under these reducing conditions. The electrochemical reduction of phosphate esters, such as triphenyl phosphate, has also been studied and can lead to cleavage of the P-O bond. researchgate.net
Substitution: Nucleophilic substitution at the phosphorus center is the key step in hydrolysis reactions, where water acts as the nucleophile. youtube.com Other nucleophiles can also displace the naphthoxy group. Electrophilic substitution reactions, such as nitration or halogenation, would likely occur on the electron-rich naphthalene ring. The position of substitution would be directed by the existing phosphate group, which acts as a deactivating, meta-directing group if it were protonated, but its influence as an anionic phosphate ester is more complex and can direct incoming electrophiles to the alternate ring.
Interactive Table 3: Common Oxidation States of Phosphorus in Organophosphorus Compounds
| Oxidation State | Compound Class Example | Example Formula |
|---|---|---|
| -3 | Phosphine | R₃P |
| -1 | Phosphinic Acid | R₂P(O)OH |
| +1 | Phosphonous Acid | RP(OH)₂ |
| +3 | Phosphite Ester | P(OR)₃ |
| +5 | Phosphate Ester | (RO)₃P=O |
Data adapted from general organophosphorus chemistry principles. libretexts.org
Advanced Spectroscopic and Structural Elucidation of Naphthalene 2 Yl Phosphates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. Analysis of Sodium naphthalen-2-yl phosphate (B84403) would involve assigning signals for each unique nucleus in the molecule.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum would reveal the chemical environment of the seven protons on the naphthalene (B1677914) ring system. The signals would appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the unambiguous assignment of each proton, confirming the 2-position substitution pattern of the phosphate group.
Phosphorus-31 (³¹P) NMR Analysis
³¹P NMR is a highly specific technique for phosphorus-containing compounds. A single signal would be expected for Sodium naphthalen-2-yl phosphate. Its chemical shift would be characteristic of an aryl phosphate ester, and this data would provide direct evidence of the phosphate functional group's electronic environment.
Two-Dimensional (2D) NMR Techniques (e.g., HMBC, NOESY)
2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range correlations between protons and carbons, confirming the connectivity of the naphthalene ring and the position of the phosphate group. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could reveal through-space correlations between protons, further verifying the spatial arrangement of the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups present in a molecule.
IR Spectroscopy : The IR spectrum of Sodium naphthalen-2-yl phosphate would be expected to show characteristic absorption bands for P=O (phosphoryl) stretching, P-O-C (phosphate ester) stretching, and C-O stretching. Additionally, vibrations corresponding to the aromatic C-H and C=C bonds of the naphthalene ring would be prominent.
Raman Spectroscopy : Raman spectroscopy would complement the IR data, providing information on the symmetric vibrations and the non-polar bonds within the molecule, particularly the carbon framework of the naphthalene rings.
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The mass spectrum of Sodium naphthalen-2-yl phosphate would show a molecular ion peak corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would confirm its elemental composition. Analysis of the fragmentation patterns would likely reveal the loss of phosphate-related fragments (e.g., PO₃⁻ or HPO₄⁻) and the characteristic fragmentation of the naphthalene core.
Until detailed experimental data for Sodium naphthalen-2-yl phosphate is published and made publicly accessible, a complete and authoritative spectroscopic analysis as outlined above cannot be furnished.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for polar and thermolabile molecules. chromatographyonline.com It is highly effective for generating ions from analytes in solution without significant fragmentation, making it suitable for determining the molecular weight of the intact molecule. chromatographyonline.com
ESI-MS is commonly employed in the analysis of organophosphorus compounds. In the case of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, ESI-HRMS was used to determine the exact mass of the [M+Na]⁺ ion. mdpi.com The formation of sodiated adducts is common in ESI, especially when sodium salts are present in the sample or mobile phase. While ESI is generally a preferred method for polar pharmaceuticals, biological matrix effects can sometimes lead to ion suppression or enhancement, which must be considered during method development. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction has been successfully applied to elucidate the structures of various naphthalene-phosphorus compounds. In a study of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, this technique revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. proquest.com Similarly, the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide was determined to be in the triclinic space group P-1. researchgate.net
These analyses provide fundamental crystallographic data, including unit cell dimensions and space group symmetry, which define the crystal lattice. The process begins with growing a suitable single crystal, which can often be the rate-limiting step in the analysis. nih.gov
Table 2: Crystallographic Data for Representative Naphthalene-Phosphorus Compounds
| Compound | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate proquest.com | N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide researchgate.net |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | Data not available | 9.986(5) |
| b (Å) | Data not available | 10.306(5) |
| c (Å) | Data not available | 10.837(5) |
| α (°) | Data not available | 66.350(5) |
| β (°) | Data not available | 72.961(5) |
| γ (°) | Data not available | 67.828(5) |
X-ray diffraction studies provide precise measurements of molecular geometry. For naphthalene-phosphorus compounds, this includes the conformation of the naphthalene ring system and the geometry around the phosphorus atom. The naphthalene moiety itself is a fused bicyclic aromatic system, generally found to be nearly planar. proquest.comstudy.com
In the structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is described as quasi-planar. proquest.com The phosphorus atom in this compound is surrounded by three oxygen atoms and one carbon atom, forming a distorted tetrahedral geometry. proquest.com This distorted tetrahedral environment is a common feature for phosphorus atoms in similar organophosphorus compounds. researchgate.net The analysis also reveals the relative orientation of different molecular fragments, such as the dihedral angles between the naphthalene plane and other attached ring systems. For example, in the aforementioned compound, the dihedral angle between the naphthalene plane and the phenyl cycle is 63.9(2)°. proquest.com
In the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, molecules are connected through C-H···O and N-H···O hydrogen bonds, which form dimers. proquest.com These dimers are further linked by C-H···O hydrogen bonds and C-H···π interactions. proquest.com The crystal packing of sodium naphthalene 2-sulfonate shows layers of sodium cations with the organic moieties arranged in between, where growth is favored in the layer plane due to weaker interactions perpendicular to the layers. dntb.gov.ua The packing in naphthalene crystals often involves π–π interactions between the aromatic ring systems. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The naphthalene moiety is a well-characterized chromophore. The UV-Vis spectrum of naphthalene typically shows absorption bands corresponding to π→π* transitions within the aromatic system. nih.gov
For naphthalene and its derivatives, absorption spectra often show little dependency on solvent polarity. nih.gov A study on naphthalene-bridged disilanes showed that their absorption spectra were red-shifted compared to naphthalene, indicating extended conjugation. nih.gov The absorption maximum for a newly synthesized naphthalene chalcone derivative was observed at 327.2 nm, which is characteristic of a π→π* transition in a conjugated system. nih.gov The photophysical properties, such as fluorescence, are also of interest. Some naphthalene derivatives exhibit strong photoluminescence in the solid state, often arising from an intramolecular charge transfer (ICT) process. nih.gov
Table 3: UV-Vis Absorption Data for Naphthalene Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Naphthalene | Cyclohexane | 221, 275, 312 | Generic Data |
| Naphthalene-bridged disilanes | Various organic solvents | Red-shifted vs. naphthalene | nih.gov |
Thermal Analysis Techniques for Naphthalene-Phosphate Compounds
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability and decomposition behavior of materials. These methods provide valuable insights into phase transitions, thermal degradation pathways, and the influence of molecular structure on material stability at elevated temperatures.
Due to a lack of specific published thermal analysis data for Sodium naphthalen-2-yl phosphate, this section will discuss the expected thermal behavior based on analogous compounds, namely hydrated inorganic sodium phosphates and related aryl phosphates. This approach allows for a scientifically grounded projection of the thermal properties of naphthalene-phosphate compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a compound like Sodium naphthalen-2-yl phosphate, particularly if it exists in a hydrated form, TGA would reveal a multi-stage decomposition process.
The initial mass loss, typically occurring at temperatures below 150°C, corresponds to dehydration—the removal of physically adsorbed or crystalline water. Subsequent, higher-temperature mass loss events signify the decomposition of the anhydrous molecule. For sodium phosphate salts, this involves a series of condensation reactions. researchgate.neticm.edu.plnih.gov For instance, the thermal decomposition of sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) shows distinct steps for the loss of water of hydration, followed by the condensation of the orthophosphate into pyrophosphate at higher temperatures. researchgate.net A similar pathway can be anticipated for Sodium naphthalen-2-yl phosphate, where after initial dehydration, the phosphate moiety would likely undergo condensation. The final decomposition stage would involve the breakdown of the naphthalene ring structure at significantly higher temperatures.
Table 1: Representative TGA Data for the Thermal Decomposition of Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 40 - 110 | ~23% | Loss of two moles of water of hydration (H₂O) |
| > 210 | ~11.5% | Condensation of NaH₂PO₄ to form Disodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇) and loss of water |
Note: This data is for an analogous compound, Sodium Dihydrogen Phosphate Dihydrate, to illustrate a typical thermal decomposition profile for a hydrated sodium phosphate salt. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic and exothermic processes, such as melting, crystallization, and decomposition.
For Sodium naphthalen-2-yl phosphate, a DSC thermogram would be expected to show an initial endothermic peak corresponding to the energy required for dehydration. At higher temperatures, a series of thermal events would indicate the condensation of phosphate groups. The process of converting orthophosphates to pyrophosphates and subsequently to polyphosphates involves several phase transformations. datapdf.comresearchgate.net For example, in the formation of sodium tripolyphosphate (STPP) from a mixture of sodium orthophosphates, endothermic events are observed for dehydration and the formation of pyrophosphates. icm.edu.pldatapdf.com The ultimate decomposition of the aromatic naphthalene structure would likely be an exothermic process occurring at high temperatures.
Table 2: Key Thermal Events in the Formation of Sodium Tripolyphosphate (STPP) from a Mixture of Sodium Phosphates
| Temperature (°C) | Thermal Event | Process |
| ~75 | Endotherm | Release of adsorbed water and decomposition of Na₂HPO₄·2H₂O |
| 180 - 200 | Endotherm | Conversion of NaH₂PO₄ to Disodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇) |
| 200 - 250 | Endotherm | Formation of Tetrasodium Pyrophosphate (Na₄P₂O₇) |
| ~290 | Endotherm | Onset of Sodium Tripolyphosphate (Na₅P₃O₁₀) formation |
| > 500 | Endotherm | Phase transition of STPP (Phase II to Phase I) |
Note: This data is based on the thermal analysis of a mixture of sodium orthophosphates used in the industrial production of STPP and serves as an analogy for the condensation reactions of sodium phosphate salts. icm.edu.pldatapdf.com
Computational Chemistry and Theoretical Investigations of Sodium Naphthalen 2 Yl Phosphate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It allows for the calculation of various molecular properties, such as geometries, energies, and reaction mechanisms. nih.gov By replacing the complex many-body electronic wavefunction with the electronic density, DFT offers a balance between accuracy and computational cost, making it a valuable tool in chemistry. nih.gov
While specific DFT studies on sodium naphthalen-2-yl phosphate (B84403) are not prevalent in the literature, research on related molecules provides significant insights. For instance, DFT has been employed to study the electronic spectra of naphthalene (B1677914) vapor, yielding orbital energies that align well with experimental data. researchgate.net Such studies are fundamental to understanding the contribution of the naphthalene moiety to the frontier molecular orbitals (HOMO and LUMO) of the larger phosphate compound.
Furthermore, DFT studies on molecules containing phosphate groups have revealed their active role in chemical reactions. For example, in a study of a transamination reaction, the phosphate group was found to be central to the proton transfer mechanism, rather than acting as a mere substituent. rsc.org This suggests that the phosphate group in sodium naphthalen-2-yl phosphate is not just a linker but likely plays a crucial role in the molecule's reactivity and interaction with its environment.
Investigations into other naphthol derivatives, such as 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, have used DFT to calculate the HOMO-LUMO energy gap, which is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For this particular naphthol derivative, the calculated energy gap was 4.43 eV, indicating high stability. researchgate.net A similar approach for sodium naphthalen-2-yl phosphate would be invaluable in predicting its electronic behavior.
Table 1: Representative DFT-Calculated Properties for Analogous Compounds
| Compound/System | Calculated Property | Value/Finding | Source |
| Naphthalene Vapour | Orbital Energies | Good agreement with experimental peaks. | researchgate.net |
| Internal Aldimine with Phosphate | Reaction Mechanism | Phosphate group plays a central role in proton transfer. | rsc.org |
| 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan | HOMO-LUMO Energy Gap | 4.43 eV | researchgate.net |
Molecular Dynamics (MD) Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows for the study of how a molecule like sodium naphthalen-2-yl phosphate would behave in a biological context, such as in aqueous solution or near a cell membrane. nih.gov
Direct MD simulation studies on sodium naphthalen-2-yl phosphate are scarce, but simulations of its constituent components and similar systems offer valuable insights. For example, MD simulations of aqueous solutions of sodium halides (NaF and NaI) at a hydrophobic interface have been performed. nih.gov These studies show how the sodium counterion and different anions distribute themselves between the bulk water and a hydrophobic surface. nih.gov Given the amphipathic nature of naphthalen-2-yl phosphate, with its hydrophobic naphthalene ring and charged phosphate group, such simulations can help predict its orientation and interactions at interfaces.
MD simulations have also been used to study the interaction between polycationic polymers and the negatively charged phosphate groups of siRNA. nih.gov These simulations revealed that electrostatic interactions are dominant, with the polycationic parts of the polymer associating with the phosphate beads. nih.gov This provides a model for how the phosphate group of sodium naphthalen-2-yl phosphate would likely interact with positively charged residues on a protein surface or other biological cations. The combination of a hydrophobic naphthalene group and a charged phosphate suggests that in an aqueous environment, the molecule may form aggregates or micelles, a behavior that MD simulations are well-suited to investigate. rsc.org
Molecular Docking and Ligand-Enzyme Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to predict the binding affinity and interaction patterns of potential drug candidates with their protein targets. nih.gov
Although there are no specific molecular docking studies focused on sodium naphthalen-2-yl phosphate, research on other naphthalene-containing compounds provides a framework for how it might interact with enzymes. The naphthalene moiety, due to its flat, aromatic structure, can participate in favorable π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in an enzyme's active site. nih.gov
For example, molecular docking studies of naphthalene-based inhibitors with sphingosine (B13886) kinase 2 have identified such π-stacking interactions with a phenylalanine residue as a key component of binding. nih.gov Similarly, docking of pyrazole-terminated imino naphthyl derivatives has shown moderate to good binding with protein and DNA targets. researchgate.net In another study, novel naphthalene-chalcone hybrids were docked against the VEGFR-2 enzyme, where the naphthalene ring was found to form important aromatic hydrogen bonds. nih.gov
These examples demonstrate that the naphthalene portion of sodium naphthalen-2-yl phosphate would likely anchor the molecule in hydrophobic pockets of enzyme active sites, while the phosphate group could form strong electrostatic and hydrogen bonding interactions with charged or polar residues, such as arginine, lysine, or serine. nih.govnih.gov
Table 2: Examples of Molecular Docking Studies on Naphthalene-Containing Compounds
| Compound Class | Target Enzyme/Protein | Key Interactions Observed | Source |
| Naphthalene-based inhibitors | Sphingosine Kinase 2 | π-stacking with Phe548; hydrogen bonds. | nih.gov |
| Naphthalene-chalcone hybrids | VEGFR-2 | Aromatic hydrogen bonds from the naphthalene ring. | nih.gov |
| β-Naphthol derivatives | α-Glucosidase | Good binding affinity (-10.8 kcal/mol). | researchgate.net |
| Pyrazole imino naphthyl derivatives | Protein/DNA | Moderate to good theoretical biological activities. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthalene-2-yl Phosphate Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural or molecular properties of a set of compounds with their biological activities. elsevierpure.com These models are valuable in drug discovery for designing new analogues with potentially improved potency. derpharmachemica.comderpharmachemica.com
A QSAR study on a series of naphthalene-2-yl phosphate analogues would involve synthesizing or computationally generating a library of related compounds with varied substituents. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as:
Electronic properties: HOMO and LUMO energies, dipole moment. derpharmachemica.comderpharmachemica.com
Hydrophobicity: LogP (the logarithm of the octanol-water partition coefficient). derpharmachemica.com
Steric properties: Molar refractivity (MR), molecular weight. derpharmachemica.com
Topological properties: Indices that describe molecular branching and shape.
The biological activity of each analogue, for instance, its inhibitory concentration (IC50) against a target enzyme, would be measured experimentally. Then, statistical methods like multiple linear regression are used to create a mathematical equation that relates the descriptors to the activity. derpharmachemica.comnih.gov
While no specific QSAR studies for naphthalene-2-yl phosphate analogues were found, studies on other naphthalene-containing series are instructive. A QSAR study of naphthoquinone analogs as DNA topoisomerase inhibitors used descriptors like logP, MR, and HOMO/LUMO energies to build their model. derpharmachemica.comderpharmachemica.com Another QSAR analysis of methcathinone (B1676376) analogues revealed that the steric bulk of substituents was key in determining their interaction with monoamine transporters. nih.gov For a potential QSAR study of naphthalene-2-yl phosphate analogues, one could hypothesize that descriptors related to the size, shape, and electronic nature of substituents on the naphthalene ring would be critical for modeling their activity. nih.gov
Biochemical and Enzymatic Interactions of Sodium Naphthalen 2 Yl Phosphate
Function as an Enzyme Substrate and Its Kinetics
Sodium naphthalen-2-yl phosphate (B84403) and its derivatives are widely used as substrates to measure the activity of several enzymes, most notably alkaline and acid phosphatases. The enzymatic hydrolysis of these substrates yields products that can be easily detected, often due to their chromogenic or fluorogenic properties.
Substrate for Alkaline Phosphatase Detection and Quantification
Sodium naphthalen-2-yl phosphate and its derivatives, such as Naphthol AS-MX phosphate and Naphthol AS-BI phosphate, are effective substrates for detecting and quantifying alkaline phosphatase (AP) activity. sigmaaldrich.comgoogle.com In the presence of AP, these substrates are hydrolyzed, releasing a naphthol compound. This product can then react with a diazonium salt to produce a colored precipitate, allowing for the quantification of enzyme activity. google.com This principle is utilized in various biochemical assays, including histochemical staining to visualize AP activity in cells and tissues. sigmaaldrich.comsigmaaldrich.com
The general reaction is as follows: Naphthyl Phosphate + H₂O --(Alkaline Phosphatase)--> Naphthol + Phosphate
The released naphthol then couples with a diazonium salt to form a visible dye. This colorimetric detection method is central to many diagnostic and research applications. biocompare.com For instance, the intensity of the color produced is directly proportional to the amount of AP activity, enabling quantitative measurements. labcarediagnostics.com
Several derivatives of naphthyl phosphate have been developed to enhance the sensitivity and specificity of AP detection. For example, introducing a xenyl group into the substrate structure can increase the color intensity of the resulting product, leading to improved detection sensitivity. google.com
Interactive Table:
Substrate for Acid Phosphatase Detection and Quantification
Similar to its use with alkaline phosphatase, naphthyl phosphates are also valuable substrates for the detection and quantification of acid phosphatase (ACP) activity. labcarediagnostics.com The enzymatic reaction is analogous: in an acidic environment, ACP hydrolyzes the naphthyl phosphate to produce naphthol and phosphate. labcarediagnostics.com The released α-naphthol then reacts with a chromogen like Fast Red TR to form a colored azo dye, which can be measured spectrophotometrically at 405 nm. labcarediagnostics.comatlas-medical.com
This method is used in clinical diagnostics to measure ACP levels in serum, which can be indicative of certain medical conditions. labcarediagnostics.com The rate of color formation is directly proportional to the total ACP activity in the sample. labcarediagnostics.com For more specific assays, inhibitors like tartrate can be used to differentiate between prostatic and other forms of acid phosphatase. labcarediagnostics.comnih.gov
Chromogenic Properties in Biochemical Assays
The utility of sodium naphthalen-2-yl phosphate and its analogs in biochemical assays stems from their chromogenic properties upon enzymatic action. scbt.com The hydrolysis of the phosphate ester by a phosphatase enzyme releases a naphthol derivative. scbt.com This product, which is often colorless itself, can then be coupled with a diazonium salt to produce a highly colored and insoluble azo dye at the site of enzyme activity. google.com This property is fundamental to histochemical staining techniques, where the colored precipitate allows for the precise localization of enzyme activity within tissues and cells. sigmaaldrich.comnih.gov The choice of the specific naphthol derivative and diazonium salt can influence the color and intensity of the final product, allowing for optimization of the assay for different applications. google.com
Enzyme Kinetics Studies with Naphthalene-2-yl Phosphate Substrates
Naphthalene-2-yl phosphate and its derivatives are instrumental in studying enzyme kinetics. watson-int.comwikipedia.org By measuring the rate of product formation at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. wikipedia.orgresearchgate.net These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.
For example, studies have determined the Km value for human prostatic acid phosphatase with α-naphthyl phosphate as a substrate. researchgate.net Such kinetic data are crucial for understanding the catalytic mechanism of the enzyme and for comparing the efficiency of different substrates. nih.govnih.gov The rate of hydrolysis can be monitored continuously using spectrophotometry, allowing for precise determination of the initial reaction rate, which is essential for accurate kinetic analysis. researchgate.net
Enzyme Inhibition and Modulation
In addition to serving as substrates, phosphate compounds, including derivatives of sodium naphthalen-2-yl phosphate, can also act as inhibitors or modulators of enzyme activity.
Phosphatase Inhibition Mechanisms and Specificity
Phosphate and its analogs, such as inorganic phosphate and pyrophosphate, are known inhibitors of alkaline phosphatase. nih.gov The inhibition is typically of a 'mixed' type, affecting both the Km and Vmax of the reaction, although the competitive element is predominant. nih.gov This suggests that these inhibitors compete with the substrate for binding to the active site of the enzyme. nih.gov
Some phosphatase inhibitors, like sodium orthovanadate, act as phosphate analogs and can suppress inflammatory signaling pathways by inhibiting key phosphatases. nih.govresearchgate.net This highlights the broader role of phosphatase inhibition in modulating cellular processes.
Interactive Table:
Inhibition of Other Enzymes (e.g., Catalase, Lipoxygenase, Glutathione (B108866) Peroxidase)
While sodium naphthalen-2-yl phosphate is primarily known as a substrate for phosphatases, its potential to inhibit other classes of enzymes has been considered. However, direct evidence of its interaction with catalase, lipoxygenase, and glutathione peroxidase is not extensively documented in scientific literature.
Research into the inhibitory activities of various naphthalene (B1677914) derivatives suggests that the naphthalene moiety can be a pharmacologically active structure. For instance, certain sulfonamide derivatives bearing a naphthalene group have been shown to inhibit tubulin polymerization, and other derivatives have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes. tandfonline.comtandfonline.com Similarly, some studies have explored the inhibition of lipoxygenases by different complex molecules. nih.govnih.gov
Despite these findings with related structures, specific inhibitory data for sodium naphthalen-2-yl phosphate against catalase, lipoxygenase, or glutathione peroxidase is not available. The inhibitory potential of a compound is highly specific to its unique structure, including the nature and position of its functional groups. Therefore, the activity of other naphthalene-based compounds cannot be directly extrapolated to sodium naphthalen-2-yl phosphate.
| Enzyme | Reported Inhibitory Action by Sodium Naphthalen-2-yl Phosphate |
|---|---|
| Catalase | No direct evidence found in the reviewed literature. |
| Lipoxygenase | No direct evidence found. Other naphthalene derivatives have shown inhibitory potential against this enzyme class. tandfonline.comnih.govnih.gov |
| Glutathione Peroxidase | No direct evidence found in the reviewed literature. |
Molecular Mechanisms of Action within Biological Systems
The primary mechanism of action for sodium naphthalen-2-yl phosphate within a biological context is its function as a substrate for hydrolytic enzymes, most notably alkaline and acid phosphatases.
Binding Interactions with Enzyme Active Sites
The binding of sodium naphthalen-2-yl phosphate to the active site of a phosphatase is a highly specific interaction dictated by the molecule's distinct chemical features. The process can be broken down into the contributions of its two main components: the phosphate group and the naphthalene ring.
The Phosphate Group: This is the primary recognition motif. The negatively charged oxygen atoms of the phosphate group engage in strong electrostatic interactions and hydrogen bonding with positively charged or polar amino acid residues within the enzyme's active site. In many phosphatases, key arginine and serine residues play a crucial role in anchoring the phosphate moiety.
The Naphthalene Ring: The bulky, hydrophobic naphthalene portion of the molecule also contributes to binding. It interacts with nonpolar pockets within or adjacent to the active site through van der Waals forces and hydrophobic interactions. This interaction helps to correctly orient the substrate for catalysis and can contribute to the specificity of the enzyme for different phosphate esters.
The combination of these interactions positions the phosphoester bond optimally for nucleophilic attack by a key active site residue (often a serine) or an activated water molecule, initiating the hydrolysis reaction.
Role of Metal Ions in Enzyme-Naphthalene Phosphate Interactions
Many phosphatases are metalloenzymes, meaning they require metal ions for their catalytic activity. Alkaline phosphatase, for example, typically contains two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺) in its active site, which are critical for the hydrolysis of substrates like sodium naphthalen-2-yl phosphate.
The roles of these metal ions are multifaceted and essential for catalysis:
Substrate Binding and Orientation: One of the zinc ions directly coordinates with the oxygen atoms of the substrate's phosphate group. This interaction helps to neutralize the negative charge of the phosphate and lock the substrate into the precise conformation required for the reaction.
Activation of the Nucleophile: The metal ions, particularly a zinc ion, are believed to lower the pKa of an active site serine residue or a coordinated water molecule, thereby generating a potent alkoxide or hydroxide (B78521) ion nucleophile. This nucleophile then attacks the phosphorus atom of the substrate.
Therefore, the interaction between the phosphate group of sodium naphthalen-2-yl phosphate and the metal ions in the enzyme's active site is a fundamental aspect of its enzymatic cleavage.
| Molecular Component | Interaction Type | Role in Mechanism |
|---|---|---|
| Phosphate Group | Electrostatic Interactions, Hydrogen Bonding, Metal Coordination | Primary binding motif, positions substrate for catalysis. |
| Naphthalene Ring | Hydrophobic Interactions, Van der Waals Forces | Contributes to binding affinity and specificity; orients substrate. |
| Metal Ions (e.g., Zn²⁺, Mg²⁺) | Coordinate Covalent Bonds with Phosphate Oxygens | Essential for substrate binding, activation of nucleophile, and stabilization of the transition state. |
Involvement in Cellular and Biochemical Pathways (Non-Clinical)
While sodium naphthalen-2-yl phosphate is an artificial substrate, its hydrolysis by endogenous phosphatases can influence cellular pathways by altering the local concentration of inorganic phosphate (Pi), a critical signaling molecule and metabolite.
Influence on Amino Acid and Nucleotide Metabolism
The metabolism of amino acids and nucleotides is intricately linked to the availability of inorganic phosphate. The enzymatic breakdown of sodium naphthalen-2-yl phosphate releases Pi, which can then enter the cell's metabolic pools.
Phosphate availability is a key determinant of metabolic flux. For instance, phosphate is a crucial component of ATP, the energy currency of the cell, and a substrate for key glycolytic enzymes. The pentose (B10789219) phosphate pathway (PPP), which is essential for generating the ribose-5-phosphate (B1218738) precursor for nucleotide synthesis and the NADPH required for amino acid synthesis, is also regulated by phosphate levels.
Studies have shown that phosphate homeostasis is balanced with carbon and nitrogen metabolism. A decrease in available phosphate can trigger a metabolic shift resembling a starvation state, where carbon flux into nucleotide synthesis is reduced. Conversely, an increase in local Pi concentration from the hydrolysis of a substrate like sodium naphthalen-2-yl phosphate could potentially influence these pathways by providing a necessary building block for both nucleotide and energy metabolism, thereby indirectly affecting the synthesis and utilization of amino acids.
Modulation of Cellular Signaling Pathways (e.g., Phosphorylation/Dephosphorylation Cascades)
Cellular signaling is largely governed by the dynamic and opposing actions of protein kinases and protein phosphatases, which add and remove phosphate groups from target proteins, respectively. This process of phosphorylation and dephosphorylation acts as a molecular switch, turning cellular processes on and off.
Sodium naphthalen-2-yl phosphate serves as a substrate for phosphatases, the very enzymes that terminate signaling cascades initiated by kinases. The hydrolysis of this compound is a direct demonstration of a dephosphorylation event. In a cellular context, the activity of phosphatases on their native substrates is critical for:
Signal Termination: By removing phosphate groups, phosphatases inactivate signaling proteins, ensuring that the cellular response to a stimulus is transient and controlled.
Maintaining Homeostasis: Phosphatases prevent the runaway activation of signaling pathways, which could lead to uncontrolled cell growth or other pathological states.
Crosstalk Regulation: They play a role in integrating signals from different pathways by controlling the phosphorylation status of shared signaling components.
The cleavage of sodium naphthalen-2-yl phosphate in an assay is, therefore, a proxy for the fundamental biochemical process of dephosphorylation that is central to the regulation of virtually all major cellular signaling pathways.
Effects on Cytokine and Chemokine Production in in vitro Cell Models
Extensive searches of publicly available scientific literature and research databases have yielded no specific information regarding the effects of Sodium naphthalen-2-yl phosphate on cytokine and chemokine production in in vitro cell models.
While in vitro cell-based assays are standard methods to determine the immunomodulatory or anti-inflammatory potential of chemical compounds, no studies have been identified that specifically investigate the impact of Sodium naphthalen-2-yl phosphate on the production of these key signaling molecules. The search included alternative names such as Sodium 2-naphthyl phosphate and beta-naphthyl phosphate, as well as broader searches for the activity of its core chemical structure, naphthalen-2-yl phosphate, and its derivatives.
Therefore, there is no data to present in this section regarding detailed research findings or to populate data tables on this specific subject.
Applications in Advanced Materials Science and Nanoscience Research
Utilization as a Phosphorus Source for Nanostructure Synthesis
Information regarding the specific use of Sodium naphthalen-2-yl phosphate (B84403) as a direct phosphorus source for the synthesis of nanostructures is not extensively documented in publicly available research. However, related phosphonate (B1237965) compounds are utilized in the formation of crystalline materials. For instance, studies on naphthalenediimide/zinc phosphonate have demonstrated the creation of crystalline materials through precipitation, indicating the potential for naphthalene-phosphorus compounds to self-assemble with metal ions into structured nanomaterials. acs.org
There is no specific information in the reviewed literature detailing the use of Sodium naphthalen-2-yl phosphate for the fabrication of zinc oxide nanoparticles. The synthesis of ZnO nanoparticles typically involves precursors like zinc acetate (B1210297) and a hydroxide (B78521) source. nih.gov
Direct synthesis of nanoparticles composed solely of naphthalene-2-yl phosphate is not described in the available research. However, the principle of using functionalized organic molecules to create nanoparticles is established. For example, related materials like naphthalenediimide-phosphonates have been synthesized to form crystalline solids with metal ions like zinc, suggesting a pathway for creating structured materials. acs.org
Role in Dye Chemistry and Pigment Development
The core application of naphthyl phosphates in dye chemistry is as a chromogenic substrate, particularly in histochemistry and blotting techniques. The compound itself is not a dye, but it is a precursor that generates a dye in situ.
The process involves an enzyme, typically alkaline phosphatase (AP), which cleaves the phosphate group from the naphthalene (B1677914) ring. sigmaaldrich.com The resulting naphthol product is then free to react with a diazonium salt that is present in the solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate directly at the location of the enzyme activity. adipogen.comchemodex.com This principle is widely used for visualizing proteins and nucleic acids in techniques like immunohistochemistry and Western blotting. sigmaaldrich.com
Different derivatives, such as Naphthol AS phosphate, are used to produce specific colors and are chosen for their ability to generate a stable and intensely colored product upon reaction. chemodex.comscbt.com
Table 1: Chromogenic Substrates for Phosphatase Detection
| Substrate System | Enzyme | Components | Product | Application |
|---|---|---|---|---|
| Naphthol Phosphate/Diazonium Salt | Alkaline Phosphatase (AP) | Naphthol AS phosphate, Diazonium Salt | Insoluble Azo Dye | Histochemistry, Blotting |
This table provides an interactive overview of common chromogenic phosphatase substrates.
Development of Chemiluminescent Substances
Similar to its role in dye chemistry, Sodium naphthalen-2-yl phosphate and its derivatives are key components in chemiluminescent assays, prized for their high sensitivity. These assays are fundamental in ultra-sensitive detection methods like certain enzyme-linked immunosorbent assays (ELISAs). nih.govwindows.net
The mechanism relies on the enzymatic dephosphorylation of a stable substrate by alkaline phosphatase. nih.gov While adamantyl 1,2-dioxetane (B1211799) phosphates are famous examples, the principle extends to other activated phosphate esters. Upon removal of the phosphate group, the resulting naphtholate anion becomes unstable and decomposes, releasing energy in the form of light. sigmaaldrich.comnih.gov This light emission, or chemiluminescence, can be measured with high precision, allowing for the quantification of minute amounts of the enzyme label.
This method offers significantly lower detection limits compared to colorimetric assays, making it invaluable for measuring low-concentration analytes like hormones. nih.gov
Applications as Surfactants and Dyeing Auxiliaries in Textile Research
While direct research on Sodium naphthalen-2-yl phosphate as a textile surfactant is limited, its molecular structure is consistent with that of an anionic phosphate ester surfactant. These surfactants are known for their versatility and multifunctional properties. cosmeticsciencetechnology.comresearchgate.net
The general structure of a phosphate ester surfactant consists of:
A hydrophobic (water-repelling) tail.
A hydrophilic (water-attracting) phosphate head group.
In Sodium naphthalen-2-yl phosphate, the bulky, aromatic naphthalene group serves as the hydrophobic tail, while the sodium phosphate group provides the hydrophilic head. This amphiphilic structure allows such molecules to reduce surface tension at interfaces, a key characteristic of surfactants. Phosphate esters are noted for their good solubility, stability, and detergency. cosmeticsciencetechnology.comresearchgate.net Depending on the structure, they can act as emulsifiers, foaming agents, or wetting agents, properties that are essential in textile processing and dyeing. cosmeticsciencetechnology.com
Electrochemical Research Applications (e.g., as components in novel materials)
The electrochemical utility of Sodium naphthalen-2-yl phosphate can be considered from two perspectives: the naphthalene group and the phosphate group.
The naphthalene moiety is electrochemically active and can be detected using techniques like differential-pulse voltammetry. Research on related compounds, such as 2-naphthylamine, demonstrates that the naphthalene ring system can be oxidized at an electrode, allowing for sensitive quantification. researchgate.net
The phosphate group is central to the electrochemical detection of inorganic phosphorus. In some sensor systems, phosphate ions react with molybdate (B1676688) in an acidic medium to form an electroactive phosphomolybdate complex. nih.gov This complex can then be electrochemically reduced and detected. An application for Sodium naphthalen-2-yl phosphate could involve its use as a substrate in a biosensor, where an enzyme would release the phosphate ion, which is then detected via the phosphomolybdate reaction. This would create a highly specific and sensitive electrochemical sensor.
Analytical Methodologies for Naphthalene 2 Yl Phosphate
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the separation and analysis of complex mixtures. In the context of naphthalen-2-yl phosphate (B84403), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds like sodium naphthalen-2-yl phosphate. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.
Detailed research findings have demonstrated the successful separation of naphthalene (B1677914) and its derivatives using RP-HPLC. For instance, one study optimized the separation of several polycyclic aromatic hydrocarbons, including naphthalene, on a C18 column. rdd.edu.iq The mobile phase, a critical component in HPLC, often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate buffer) to achieve optimal separation. rdd.edu.iqscispace.com The pH of the buffer and the column temperature are key parameters that can be adjusted to improve resolution and reduce retention times. rdd.edu.iq For example, in the analysis of naproxen, a naphthalene-containing compound, a mobile phase of dibasic sodium phosphate buffer and acetonitrile (70:30 v/v) at pH 7.8 was used with a C18 column. scispace.com Another method for separating naphthalene-2-sulfonic acid utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
The detection of naphthalene compounds in HPLC is often accomplished using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 254 nm. rdd.edu.iq For enhanced sensitivity, particularly for trace analysis, fluorescence detection can be employed, as naphthalene and its derivatives often exhibit native fluorescence. nih.gov A study on the analysis of naphthalene and naphthols in geothermal fluids highlighted the use of an HPLC system with a fluorescence detector for sensitive quantification. nih.gov
Table 1: HPLC Method Parameters for Naphthalene-Related Compounds
| Parameter | Value/Condition | Reference |
| Column | C18 (ODS) | rdd.edu.iq |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (80:20 v/v) | rdd.edu.iq |
| pH | 6 | rdd.edu.iq |
| Flow Rate | 1 mL/min | rdd.edu.iq |
| Temperature | 60 °C | rdd.edu.iq |
| Detection | UV at 254 nm | rdd.edu.iq |
This table presents an example of optimized conditions for the separation of naphthalene compounds.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While sodium naphthalen-2-yl phosphate itself is a salt and thus non-volatile, GC can be employed for the analysis of related, more volatile organophosphorus compounds or after appropriate derivatization of the target analyte. rcaap.ptcromlab-instruments.es
In the analysis of organophosphorus compounds, GC is frequently coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the analytes. rcaap.ptcromlab-instruments.esnih.gov This combination is highly selective and sensitive, making it suitable for complex matrices like biological samples. rcaap.ptnih.govumn.edu The choice of the GC column is critical for achieving good separation. A low-polarity silarylene phase column, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, has been shown to provide excellent performance for the analysis of organophosphorus pesticides. cromlab-instruments.es
For sample introduction, a splitless injection mode is often used to enhance sensitivity for trace analysis. cromlab-instruments.es The temperature of the injector and the oven temperature program are optimized to ensure efficient volatilization and separation of the compounds. brjac.com.br Detection can also be achieved using specific detectors like the nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which are sensitive to phosphorus-containing compounds. rcaap.ptcromlab-instruments.es
Table 2: GC-MS Conditions for Organophosphorus Compound Analysis
| Parameter | Value/Condition | Reference |
| Column | MXT-5 (12 m, 0.32 mm ID, 0.5 µm film) | brjac.com.br |
| Injector Temperature | 240 °C | brjac.com.br |
| Oven Program | 45°C (1 min), then 15°C/min to 160°C (1 min), then 35°C/min to 240°C (3 min) | brjac.com.br |
| Carrier Gas | Atmospheric Air | brjac.com.br |
| Flow Rate | 1.5 mL/min | brjac.com.br |
| Detection | Mass Spectrometry (MS) | rcaap.ptcromlab-instruments.esnih.gov |
This table provides an example of GC-MS parameters used for the analysis of organophosphorus compounds, which share the phosphate functional group with the target compound.
Capillary Electrophoresis (CE) for Compound Purity and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like sodium naphthalen-2-yl phosphate. ubaya.ac.id It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net
The principle of CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). ubaya.ac.id The choice of BGE is crucial for achieving selectivity. ubaya.ac.id For the analysis of phosphate-containing compounds, various BGEs have been investigated. A study on the separation of 18 different phosphorus compounds utilized an EDTA electrolyte, which allowed for the simultaneous separation of both UV-absorbing and UV-transparent components. uq.edu.au The optimal conditions in this study were found to be 5 mM EDTA at pH 10.3, with a separation voltage of 20 kV and a temperature of 25°C. uq.edu.au
For enhanced sensitivity in the determination of phosphate, a method based on the formation of a Keggin-type [PMo12O40]3- complex has been developed for CE with direct UV detection at 220 nm. nih.gov This method achieved a detection limit of 1 x 10-7 M for phosphate. nih.gov The analysis of the sodium salt of naphthalenesulfonic acid, a structurally related compound, has also been demonstrated using CE with a polyethylene (B3416737) glycol-coated capillary. scilit.com
Table 3: Capillary Electrophoresis System Parameters for Phosphorus Compounds
| Parameter | Value/Condition | Reference |
| Electrolyte | 5 mM EDTA | uq.edu.au |
| pH | 10.3 | uq.edu.au |
| Separation Voltage | 20 kV | uq.edu.au |
| Temperature | 25 °C | uq.edu.au |
| Capillary | 70 cm x 75 µm i.d. fused silica | uq.edu.au |
| Detection | UV at 210 nm | uq.edu.au |
This table illustrates optimized CE parameters for the analysis of various phosphorus-containing compounds.
Spectrophotometric Assays for Quantitative Determination in Research Matrices
Spectrophotometric assays provide a simple and cost-effective method for the quantitative determination of phosphate in various samples. scispace.comnih.govresearchgate.net These methods are typically based on the formation of a colored complex that can be measured using a UV-visible spectrophotometer. scispace.comucdavis.edu
A widely used method is the molybdenum blue method, which involves the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. scispace.comnih.govresearchgate.net This complex is then reduced by a reducing agent, such as ascorbic acid or hydrazine (B178648), to produce a stable blue-colored species, molybdenum blue. nih.govresearchgate.net The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured at a specific wavelength, typically between 740 nm and 890 nm. scispace.comresearchgate.net
The sensitivity and accuracy of the spectrophotometric method depend on factors such as the pH of the solution, the concentration of the reagents, and the wavelength of measurement. nih.govresearchgate.net For instance, one method using hydrazine as the reductant found the maximum absorption at 830 nm and reported a linear range of 0.5-5 µg/mL of phosphate. nih.gov Another study using ascorbic acid as the reducing agent determined the maximum wavelength to be 890 nm and established a linear range of 0.1-1 mg P/L. researchgate.net These assays are valuable for determining the concentration of phosphate released from sodium naphthalen-2-yl phosphate in enzymatic reactions.
Table 4: Parameters for Spectrophotometric Phosphate Determination
| Method | Reagents | Wavelength (nm) | Linear Range | Reference |
| Molybdenum Blue | Ammonium molybdate, Hydrazine | 830 | 0.5-5 µg/mL | nih.gov |
| Molybdenum Blue | Ammonium molybdate, Ascorbic acid | 890 | 0.1-1 mg P/L | researchgate.net |
This table summarizes key parameters of two common spectrophotometric methods for phosphate quantification.
Structure Activity Relationship Sar Studies of Naphthalene 2 Yl Phosphate Analogues
Comparative Analysis of Naphthalen-1-yl and Naphthalen-2-yl Phosphate (B84403) Isomers
The precise positioning of the phosphate group on the naphthalene (B1677914) ring system is a critical determinant of a molecule's biological activity. The difference in spatial arrangement between the naphthalen-1-yl and naphthalen-2-yl isomers can lead to significant variations in their interaction with biological targets.
In one study, a 1,4-substituted naphthalene compound was compared to a 1,4-substituted isoquinoline, revealing that the latter had an improved mutagenic profile. nih.gov This suggests that the arrangement of substituents and the inherent properties of the aromatic system are key factors in the compound's safety and efficacy. nih.gov The naphthalene core itself can be subject to metabolic activation to potentially reactive species like naphthalene oxide and naphthoquinones, a process that can be influenced by the substituent's position. nih.govresearchgate.net Therefore, the seemingly subtle difference between the 1- and 2-position of the phosphate group can significantly alter the molecule's interaction with metabolic enzymes and its target protein, influencing both its efficacy and toxicity profile.
Table 1: Comparative Properties of Naphthalene-based Scaffolds
| Scaffold | Key Findings | Implications |
| 1,4-Diaminonaphthalene | Potent NRF2 activator, but with potential for metabolic activation and mutagenicity. nih.gov | Highlights the importance of the core scaffold in determining the overall pharmacological profile. |
| 1,4-Isoquinoline | Showed a better mutagenic profile compared to the naphthalene scaffold while maintaining potency. nih.gov | Demonstrates that scaffold hopping can lead to improved safety profiles. |
Impact of Substituents on the Naphthalene Ring on Biochemical Activity
The introduction of various substituents onto the naphthalene ring of naphthalen-2-yl phosphate analogues can dramatically alter their biological activity. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties by affecting its size, shape, lipophilicity, and electronic character.
A study on a series of analogues of FPMINT, a compound containing a naphthalen-2-yl group, as inhibitors of human equilibrative nucleoside transporters (ENTs) provides a clear example of these effects. The research demonstrated that replacing the naphthalene moiety with a benzene (B151609) ring led to a loss of inhibitory activity against both ENT1 and ENT2. polyu.edu.hk This underscores the importance of the larger aromatic system of the naphthalene ring for binding to these transporters.
Further modifications to a substituted benzene ring in place of the naphthalene highlighted the nuanced effects of substituents. For example, adding a chloro group at the meta position of the benzene ring restored inhibitory activity for ENT1 but not ENT2, indicating a role for electronic effects and specific steric interactions in determining selectivity. polyu.edu.hk Conversely, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position restored inhibitory activity for both ENT1 and ENT2, suggesting that the size and position of hydrophobic groups are critical for productive interactions with the binding sites of both transporters. polyu.edu.hk
Table 2: Effect of Naphthalene Ring Modifications on ENT Inhibition by FPMINT Analogues
| Modification of Naphthalene Moiety | Effect on ENT1 Inhibition | Effect on ENT2 Inhibition |
| Replacement with Benzene | Abolished | Abolished |
| Replacement with m-Chloro-benzene | Restored | No Effect |
| Replacement with m-Methyl-benzene | Regained | Regained |
| Replacement with p-Ethyl-benzene | Regained | Regained |
| Replacement with p-Oxymethyl-benzene | Regained | Regained |
Data sourced from a study on FPMINT analogues. polyu.edu.hk
These findings illustrate that even minor changes to the naphthalene ring can have profound effects on biological activity, providing a roadmap for the rational design of more potent and selective inhibitors.
Effects of Phosphate Moiety Modifications on Compound Functionality
The phosphate group of sodium naphthalen-2-yl phosphate is a key functional group that can be modified to fine-tune the compound's properties. These modifications can influence its solubility, cell permeability, and interaction with target proteins. The phosphate moiety is often a target for modification in drug design to create prodrugs or to alter the compound's electronic and steric properties. nih.gov
In the context of larger molecules like oligonucleotides, modifications to the phosphate backbone are a common strategy to enhance therapeutic efficacy. nih.gov These modifications can include the replacement of one of the non-bridging oxygen atoms with sulfur (phosphorothioate), a borane (B79455) group (boranophosphate), or an amino group (phosphoramidate). nih.gov Such changes can increase the compound's resistance to nuclease degradation and modulate its binding affinity to target proteins. nih.govnih.gov
While sodium naphthalen-2-yl phosphate is a smaller molecule, the principles of phosphate modification remain relevant. For example, converting the phosphate to a phosphonate (B1237965), where the oxygen atom linking the phosphorus to the naphthalene ring is replaced by a carbon atom, would create a more stable analogue resistant to enzymatic hydrolysis by phosphatases. Furthermore, esterification of the phosphate group can be used to create more lipophilic prodrugs that can more easily cross cell membranes. Once inside the cell, these esters can be cleaved by intracellular esterases to release the active phosphate-containing compound.
The synthesis of phosphate-modified compounds often involves converting a phosphate substrate into a P-imidazolide, which can then be coupled with a nucleophile. nih.gov This approach allows for the creation of a wide variety of chemically modified phosphate esters. nih.gov
Bioisosteric Modification and Its Implications for Research
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile. nih.gov The goal of such a replacement is to create a new molecule with similar or improved biological properties, potentially with enhanced potency, selectivity, or metabolic stability. nih.gov
For sodium naphthalen-2-yl phosphate, the phosphate group itself can be replaced with various bioisosteres. These replacements aim to mimic the tetrahedral geometry and negative charge of the phosphate group while offering advantages such as improved cell permeability and resistance to enzymatic cleavage. rsc.org
Common bioisosteres for the phosphate group include:
Phosphonates: As mentioned earlier, replacing the P-O-C linkage with a more stable P-C bond.
Sulfonates and Sulfonamides: These groups can also mimic the tetrahedral structure and negative charge of the phosphate group.
Carboxylates: While having a different geometry, a carboxylate group can sometimes serve as a bioisosteric replacement for a phosphate, particularly if the primary interaction with the target protein is through a negative charge.
The application of bioisosteres is a powerful tool in drug design. nih.gov For instance, α-aminophosphonates are recognized as bioisosteres of amino acids and can act as inhibitors of various enzymes by mimicking the transition state of peptide bond hydrolysis. mdpi.com This principle can be applied to naphthalen-2-yl phosphate analogues, where replacing the phosphate with a suitable bioisostere could lead to the development of novel enzyme inhibitors or receptor modulators. The choice of bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.
Future Research Directions and Emerging Paradigms for Sodium Naphthalen 2 Yl Phosphate
Exploration of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry is driving the exploration of new and sustainable methods for synthesizing sodium naphthalen-2-yl phosphate (B84403) and related organophosphorus compounds. Traditional synthetic approaches often involve harsh reaction conditions and the use of hazardous reagents. Researchers are now focusing on developing catalytic systems that are more environmentally friendly. One promising avenue is the use of palladium catalysts for direct diarylation of sodium hypophosphite, which offers a more efficient and atom-economical route to diarylphosphonates. mdpi.com Future research in this area will likely focus on optimizing these catalytic systems, exploring alternative green solvents, and developing continuous flow processes to enhance scalability and reduce environmental impact. The development of such sustainable synthetic methodologies is crucial for the broader application of organophosphates in various fields.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. acs.org Machine learning (ML) algorithms are increasingly being used to predict the properties and activities of chemical compounds, thereby accelerating the research and development process. sacm.org.inmdpi.com For sodium naphthalen-2-yl phosphate and its derivatives, AI and ML can be employed to:
Predict Biological Activity: By analyzing the structural features of the molecule, ML models can predict its potential biological activities, guiding the synthesis of new compounds with enhanced therapeutic properties. mdpi.com
Optimize Synthetic Routes: AI algorithms can analyze vast datasets of chemical reactions to identify the most efficient and sustainable synthetic pathways.
Design Novel Compounds: Generative models can design novel organophosphate compounds with desired properties, expanding the chemical space for drug discovery and materials science. acs.org
The integration of fully connected artificial neural networks (ANNs) with response surface methodology (RSM) has shown promise in predictive modeling and understanding reaction mechanisms. researchgate.net This hybrid approach can provide more accurate predictions and deeper insights compared to traditional statistical methods alone. researchgate.net However, a significant challenge remains in the requirement for large and well-curated datasets to train robust and accurate ML models. researchgate.netsocararge.com.tr
Development of Advanced Biosensors and Detection Platforms
Sodium naphthalen-2-yl phosphate and similar compounds have shown potential as key components in the development of advanced biosensors. researchgate.net These platforms are crucial for the sensitive and selective detection of various analytes, from heavy metals to biological molecules. mdpi.com Future research will likely focus on several key areas:
Enhanced Sensitivity and Selectivity: The development of novel nanomaterials and surface modification techniques will be crucial for improving the performance of biosensors. nih.govresearchgate.net For instance, the use of graphene and its derivatives can provide a highly flexible and biocompatible platform for wearable biosensors. nih.gov
Miniaturization and Portability: The demand for point-of-care diagnostics is driving the development of smaller, more portable biosensor devices. nih.gov
Multi-analyte Detection: Future biosensors may be capable of detecting multiple analytes simultaneously, providing a more comprehensive diagnostic picture.
The integration of different transducer technologies, such as electrochemical and optical methods, will also be a key area of development, leading to more robust and versatile detection platforms. mdpi.com
Investigation of Further Untapped Biological Activities and Mechanisms (Non-Clinical)
While some biological properties of naphthalene (B1677914) derivatives have been explored, there remains a vast, untapped potential for discovering new biological activities and understanding their underlying mechanisms. researchgate.netnih.gov Recent studies have identified promising activities in related compounds, suggesting that sodium naphthalen-2-yl phosphate could also exhibit a range of pharmacological effects.
For instance, phenotypic screening of purine (B94841) derivatives has led to the identification of potent antimycobacterial agents. cuni.cz Specifically, compounds with a (naphthalen-2-yl)methyl substituent have shown significant activity against Mycobacterium tuberculosis. cuni.cz This suggests that the naphthalene moiety can be a key pharmacophore for antitubercular drug design. cuni.cz
Furthermore, other naphthalene derivatives have been investigated for their potential as antiviral agents, specifically targeting the RNase H activity of HIV-1. biorxiv.org These findings open up new avenues for exploring the antiviral properties of sodium naphthalen-2-yl phosphate and its analogues. The investigation of its potential as an anti-inflammatory, antioxidant, or anticancer agent, based on the activities of similar compounds, also warrants further exploration. chemsynlab.comnih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
